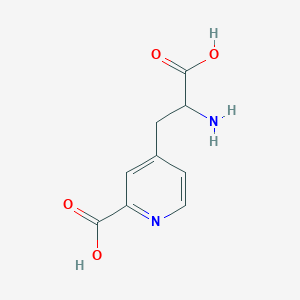

3-(4-(2-carboxy)-Pyridyl)-L-alanine

Description

Significance of L-Alanine Analogs in Biochemical Research

L-alanine, a non-essential amino acid, plays a fundamental role in protein synthesis and various metabolic pathways. usbio.netacs.org Analogs of L-alanine, created by modifying its side chain, are instrumental in a multitude of research applications. These analogs can act as enzyme inhibitors, receptor agonists or antagonists, and probes for studying protein structure and function. By systematically altering the structure of L-alanine, researchers can investigate the specific interactions that govern biological recognition and catalysis. The study of L-alanine analogs has contributed significantly to our understanding of enzyme mechanisms, metabolic regulation, and the development of therapeutic agents. nih.govnih.gov

The Pyridine (B92270) Moiety in Bioactive Molecules

The pyridine ring is a common structural motif found in a wide array of bioactive molecules, including natural products, pharmaceuticals, and agrochemicals. rsc.orgcancer.govresearchgate.net Its presence can significantly influence a molecule's pharmacological properties, such as its ability to cross cell membranes, its metabolic stability, and its binding affinity for biological targets. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for molecular recognition at physiological pH. nih.gov The aromatic nature of the pyridine ring also allows for π-π stacking interactions, further contributing to its role in molecular binding. researchgate.net The versatility of the pyridine moiety has made it a privileged scaffold in drug discovery. rsc.org

Overview of 3-(4-(2-Carboxy)-Pyridyl)-L-alanine within the Context of Amino Acid Derivatives

This compound is a specific pyridylalanine derivative that incorporates a carboxylated pyridine ring. This particular modification introduces an additional acidic functional group, which can further modulate the compound's chemical and biological properties. The presence of the carboxy group on the pyridine ring, in addition to the alpha-carboxyl group of the alanine (B10760859) backbone, can influence its charge state, solubility, and potential for interaction with biological macromolecules. While specific research on this compound is not extensively detailed in publicly available literature, its structural features suggest its potential utility as a specialized amino acid analog for probing biological systems. Its synthesis would likely involve multi-step organic chemistry techniques. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information on related chemical compounds.

Table 1: Properties of Pyridylalanine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| 3-(4-Pyridyl)-L-alanine | 37535-49-2 | C8H10N2O2 | 166.18 | Peptide synthesis, research in neuropharmacology and cancer. chemimpex.comsigmaaldrich.com |

| Fmoc-3-(4'-pyridyl)-L-alanine | 169555-95-7 | C23H20N2O4 | 388.4 | Peptide synthesis, drug development. chemimpex.com |

| 3-(3-Pyridyl)-D-alanine methyl ester | 767268-80-4 | C9H12N2O2 | 196.21 | Peptide synthesis, enzyme inhibition. |

| This compound | 112055-80-8 | Not specified | Not specified | Important raw material and intermediate. lookchem.com |

Table 2: Properties of L-Alanine

| Property | Value |

| Synonyms | (S)-2-Aminopropanoic Acid, L-α-Alanine |

| CAS Number | 56-41-7 |

| Molecular Formula | C3H7NO2 |

| Molecular Weight | 89.09 g/mol |

| Appearance | White crystalline powder |

| pKa (25°C) | 2.35 (-COOH), 9.87 (-NH2) |

| Biological Role | Protein synthesis, metabolism of sugars and acids, energy source. usbio.net |

Structure

3D Structure

Properties

CAS No. |

112055-80-8 |

|---|---|

Molecular Formula |

C9H10N2O4 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

4-[(2S)-2-amino-2-carboxyethyl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H10N2O4/c10-6(8(12)13)3-5-1-2-11-7(4-5)9(14)15/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15)/t6-/m0/s1 |

InChI Key |

USFHLIQFEUPHHD-LURJTMIESA-N |

SMILES |

C1=CN=C(C=C1CC(C(=O)O)N)C(=O)O |

Isomeric SMILES |

C1=CN=C(C=C1C[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C1=CN=C(C=C1CC(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 4 2 Carboxy Pyridyl L Alanine

Stereoselective Synthesis of L-Pyridylalanine Scaffolds

The asymmetric synthesis of the L-pyridylalanine backbone is fundamental to obtaining the desired enantiomerically pure target compound. Catalytic asymmetric synthesis is a primary strategy, favoring the formation of a specific enantiomer through the use of chiral catalysts. libretexts.org These methods are crucial in modern chemistry, particularly for producing optically active compounds for pharmaceutical applications. libretexts.org

Several approaches have been developed for the asymmetric synthesis of pyridylalanines and related heteroarylalanines. One effective method involves the catalytic asymmetric deprotonation and subsequent reaction of N-Boc pyrrolidine (B122466) to form piperidine (B6355638) scaffolds, which can be precursors to pyridyl structures. nih.gov Another powerful technique is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the stereoselective preparation of diverse heterocyclic structures under mild conditions. rsc.org

For pyridylalanines specifically, strategies often begin with a racemic or prochiral precursor, followed by a resolution or an asymmetric transformation. For instance, the synthesis of β-(4-Pyridyl)-DL-alanine has been reported, providing a racemic mixture that can then be resolved to isolate the L-isomer. acs.org More advanced methods focus on direct asymmetric synthesis. One chemoenzymatic strategy for 3- and 4-pyridylalanine (pya) involves the use of oxazolone (B7731731) derivatives, which is particularly recommended for these isomers. researchgate.net Additionally, N-heterocyclic carbene (NHC)-catalyzed oxidative annulation reactions have been employed to create chiral pyridinone structures with excellent enantioselectivity, demonstrating the power of organocatalysis in this field. rsc.org

Table 1: Selected Asymmetric Synthesis Strategies for Pyridyl Scaffolds

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Catalytic Asymmetric Deprotonation | Deprotonation of N-Boc pyrrolidine followed by aldehyde trapping and ring expansion. | Provides access to chiral piperidine precursors. | nih.gov |

| Asymmetric [3+3] Annulation | N-heterocyclic carbene (NHC)-catalyzed reaction of enals with pyrazol-5-amines. | High yields and excellent enantioselectivities for chiral pyridinones. | rsc.org |

| Oxazolone Derivative Route | Chemoenzymatic strategy recommended for 3- and 4-pyridylalanine synthesis. | Stereoselective approach suitable for specific isomers. | researchgate.net |

| 1,3-Dipolar Cycloaddition | Catalytic asymmetric cycloaddition of azomethine ylides. | Straightforward method for diverse spiropyrrolidine heterocycles. | rsc.org |

Functionalization Strategies for Carboxylic Acid Introduction on the Pyridine (B92270) Ring

A critical step in the synthesis of 3-(4-(2-carboxy)-pyridyl)-L-alanine is the regioselective introduction of a carboxylic acid group at the C2 position of the 4-substituted pyridine ring. This requires a robust functionalization strategy that is compatible with the existing chiral amino acid moiety.

One direct approach is the late-stage C4-selective carboxylation of pyridines using carbon dioxide (CO₂). chemistryviews.org This method can proceed through a one-pot protocol involving an initial C-H phosphination, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with CO₂ at room temperature. chemistryviews.org This strategy offers good functional group tolerance and is scalable. chemistryviews.org

Alternatively, the synthesis can start from a pyridine precursor already bearing a group that can be converted to a carboxylic acid. For example, a process for preparing 2,4-pyridine dicarboxylic acid involves the reaction of 4-cyanopyridine (B195900) with formamide (B127407) in the presence of a peroxodisulfate, followed by alkaline hydrolysis of the resulting 2-carboxamide (B11827560) intermediate. google.com The hydrolysis of a cyano group at the C4 position and a carboxamide at the C2 position leads directly to the desired pyridine-2,4-dicarboxylic acid structure. google.com

Other one-pot methods have been developed for synthesizing 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from simple starting materials like pyruvates and aldehydes, catalyzed by pyrrolidine-acetic acid, followed by reaction with ammonium (B1175870) acetate. researchgate.net While this yields a 2,6-dicarboxylic acid, the principles of building the substituted pyridine ring can be adapted. Decarboxylative reactions also present a viable route for functionalizing the pyridine ring under mild conditions. nih.gov

Table 2: Methods for Carboxylic Acid Functionalization of Pyridine Rings

| Method | Precursor | Reagents | Key Features | Reference(s) |

|---|---|---|---|---|

| Direct C4-Carboxylation | Pyridine | 1. Phosphine, 2. CuCl, TMEDA, ZnEt₂, CO₂ | One-pot, C-H functionalization, mild conditions. | chemistryviews.org |

| Hydrolysis of Nitrile/Amide | 4-Cyanopyridine | 1. Formamide, (NH₄)₂S₂O₈, 2. NaOH(aq) | Converts existing functional groups to carboxylic acids. | google.com |

| One-Pot Aldehyde/Pyruvate (B1213749) Condensation | Aldehydes, Pyruvates | Pyrrolidine-acetic acid, NH₄OAc | Builds the substituted pyridine ring directly. | researchgate.net |

Protecting Group Chemistry in this compound Synthesis (e.g., Fmoc protection)

The synthesis of a molecule with three distinct functional groups—an α-amino group, an α-carboxylic acid, and a pyridine carboxylic acid—necessitates a sophisticated and orthogonal protecting group strategy. nih.gov Orthogonality ensures that each protecting group can be removed selectively under specific conditions without affecting the others. iris-biotech.de

In solid-phase peptide synthesis (SPPS), two main protection schemes are prevalent: the tert-butoxycarbonyl (Boc)/benzyl (B1604629) (Bzl) and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategies. nih.govresearchgate.net For the target compound, the Fmoc/tBu approach is particularly suitable. The α-amino group is typically protected with the base-labile Fmoc group, which is removed after each coupling step using a base like piperidine. iris-biotech.demdpi.com

The two carboxylic acid groups require orthogonal protection. The α-carboxylic acid is often anchored to a solid support resin during SPPS, which serves as its protection until the final cleavage step. The second carboxylic acid on the pyridine ring must be protected with a group that is stable to the base used for Fmoc removal but can be cleaved at the end of the synthesis. An acid-labile group, such as a tert-butyl (tBu) ester, is ideal. iris-biotech.de The tBu group is stable to piperidine but is readily removed during the final cleavage from the resin with strong acid, typically trifluoroacetic acid (TFA). iris-biotech.de

This orthogonal Fmoc/tBu scheme allows for the selective deprotection of the α-amino group for peptide chain elongation while keeping both carboxylic acid functions protected until the final acid-mediated cleavage step. nih.goviris-biotech.de The choice of protecting groups is critical for preventing side reactions and ensuring the synthesis of the final, pure peptide or amino acid derivative. peptide.com

Table 3: Common Orthogonal Protecting Groups in Peptide Synthesis

| Functional Group | Protecting Group | Cleavage Condition | Stability |

|---|---|---|---|

| α-Amino | Fmoc (9-fluorenylmethoxycarbonyl) | 20% Piperidine in DMF | Acid, Hydrogenolysis |

| α-Amino | Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

| Carboxylic Acid (Side Chain) | tBu (tert-butyl ester) | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

| Carboxylic Acid (Side Chain) | Bzl (benzyl ester) | Hydrogenolysis, Strong Acid (HF) | Base, mild acid |

Chemoenzymatic Synthesis and Chiral Resolution of Pyridylalanine Isomers

Chemoenzymatic methods offer a powerful combination of chemical synthesis and enzymatic catalysis to produce enantiomerically pure compounds. nih.govnih.gov Enzymes can provide exquisite stereoselectivity that is often difficult to achieve through purely chemical means. For the synthesis of pyridylalanine isomers, enzymatic kinetic resolution is a well-established technique. researchgate.net

In a typical kinetic resolution, a racemic mixture of a pyridylalanine derivative, such as an ester, is subjected to hydrolysis by a stereoselective enzyme like α-chymotrypsin. researchgate.net The enzyme selectively hydrolyzes one enantiomer (e.g., the L-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the D-ester) unreacted. The resulting mixture of the L-acid and D-ester can then be separated by extraction, yielding both enantiomers in high optical purity. researchgate.net This approach has been successfully applied to the synthesis of 3- and 4-pyridylalanine with high enantiomeric excess (ee >98%). researchgate.net

Another strategy involves the use of engineered biocatalysts, such as l-amino acid deaminase (LAAD) or d-amino acid dehydrogenase (DAADH), which can be employed in deracemization processes or for the direct asymmetric synthesis from prochiral precursors. acs.org For example, engineered LAADs have shown high activity towards aromatic substrates, including 3-pyridyl-alanine. acs.org

Table 4: Chemoenzymatic Resolution of Pyridylalanine Derivatives

| Substrate | Enzyme | Method | Products | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| DL-4-Pyridylalanine Methyl Ester | α-Chymotrypsin | Kinetic Resolution | L-4-Pyridylalanine & D-4-Pyridylalanine Methyl Ester | >98% | researchgate.net |

| DL-3-Pyridylalanine Methyl Ester | α-Chymotrypsin | Kinetic Resolution | L-3-Pyridylalanine & D-3-Pyridylalanine Methyl Ester | >98% | researchgate.net |

Analytical Techniques for Confirming Stereochemical Purity in Synthesis

Ensuring the enantiomeric purity of the final compound is a critical analytical task. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful and widely used methods for separating enantiomers. csfarmacie.czresearchgate.net

Direct chiral HPLC methods involve passing the analyte over a column packed with a chiral material. youtube.comyoutube.com The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus separation. csfarmacie.cz Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and macrocyclic glycopeptides. researchgate.net

Indirect methods involve derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column. nih.gov The enantiomeric purity of the original sample can be determined from the relative peak areas of the separated diastereomers.

Capillary gas chromatography (GC) on a chiral stationary phase is another highly effective technique. cat-online.com For GC analysis, the amino acids must first be converted into volatile derivatives through esterification and acylation. cat-online.com This method can resolve a wide range of proteinogenic and non-proteinogenic amino acids and their enantiomers, often with very high resolution, allowing for the quantification of enantiomeric impurities down to 0.1%. cat-online.comcat-online.com Mass spectrometry (MS) is often coupled with HPLC or GC to provide mass information, increasing the certainty of peak identification. cat-online.com

Table 5: Comparison of Analytical Techniques for Stereochemical Purity

| Technique | Principle | Sample Preparation | Detection | Key Advantage | Reference(s) |

|---|---|---|---|---|---|

| Direct Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Often minimal, but may require N-protection (e.g., Fmoc) for UV detection. | UV, MS | Direct analysis, preparative scale possible. | csfarmacie.czresearchgate.net |

| Indirect Chiral HPLC | Formation of diastereomers with a Chiral Derivatizing Agent (CDA). | Derivatization required. | UV, MS | Uses standard achiral columns. | nih.gov |

| Chiral GC-MS | Separation of volatile derivatives on a chiral GC column. | Derivatization (esterification/acylation) required. | FID, MS | High resolution, sensitive detection of impurities. | cat-online.com |

| X-ray Crystallography | Diffraction pattern of a single crystal. | Growth of a suitable single crystal. | X-ray detector | Determines absolute configuration. | N/A |

Biochemical Roles and Metabolic Interplay of 3 4 2 Carboxy Pyridyl L Alanine

Integration into Amino Acid Metabolism Pathways

Amino acid metabolism comprises a network of interconnected pathways essential for protein synthesis, energy production, and the generation of numerous bioactive molecules. nih.govkhanacademy.org The core structure of 3-(4-(2-carboxy)-pyridyl)-L-alanine, being an analog of L-alanine, positions it to potentially intersect with these central metabolic routes. chemimpex.com

Alanine (B10760859) transaminases (ALTs), also known as glutamic-pyruvic transaminases (GPT), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from L-alanine to α-ketoglutarate, yielding pyruvate (B1213749) and L-glutamate. nih.govbiointerfaceresearch.com This reaction is a critical link between carbohydrate and amino acid metabolism. nih.gov Given its L-alanine core, this compound could act as a substrate or inhibitor for ALT. If it acts as a substrate, the transamination reaction would produce (4-(2-carboxy)-pyridyl)-pyruvic acid and glutamate (B1630785). The efficiency of this reaction would depend on the steric and electronic compatibility of the bulky, charged side chain with the enzyme's active site.

Alanine racemases are another class of PLP-dependent enzymes that catalyze the interconversion between L-alanine and D-alanine. ebi.ac.ukwikipedia.org D-alanine is a crucial component of the peptidoglycan cell wall in bacteria. wikipedia.orgnih.gov Structural analogs of alanine can interfere with this process. The bulky pyridine-dicarboxylic acid side chain of this compound would likely influence its binding to the active site of alanine racemase. It might act as a competitive inhibitor, blocking the access of the natural substrate, L-alanine, and thereby disrupting bacterial cell wall synthesis. wikipedia.org

| Enzyme | Natural Reaction | Potential Interaction with this compound |

| Alanine Transaminase (ALT) | L-Alanine + α-Ketoglutarate ⇌ Pyruvate + L-Glutamate biointerfaceresearch.comsmpdb.ca | Substrate: May be converted to a pyridyl-pyruvate derivative. Inhibitor: May bind to the active site, blocking the natural reaction. |

| Alanine Racemase | L-Alanine ⇌ D-Alanine ebi.ac.ukwikipedia.org | Inhibitor: Likely to act as a competitive inhibitor due to its structural similarity to L-alanine, potentially disrupting bacterial cell wall synthesis. nih.gov |

Pyruvate is a key metabolic intermediate, standing at the crossroads of glycolysis, the citric acid cycle (TCA), gluconeogenesis, and fatty acid synthesis. nih.govnih.govresearchgate.net As the transamination of alanine directly produces pyruvate, any compound that interacts with alanine metabolism can influence these downstream pathways. smpdb.cayoutube.com

If this compound is converted to its corresponding pyruvate analog by ALT, this new keto acid could potentially enter pyruvate-related cycles. However, its complex structure makes it an unlikely substrate for enzymes like the pyruvate dehydrogenase complex or pyruvate carboxylase. nih.govkhanacademy.org It is more plausible that the compound or its metabolic product would act as an inhibitor. For instance, many pyruvate derivatives are known to inhibit pyruvate carboxylase, an enzyme crucial for replenishing TCA cycle intermediates and for gluconeogenesis. nih.govresearchgate.net The pyridyl-pyruvate derivative could act as a competitive inhibitor at the pyruvate binding site of these enzymes.

Role as a Non-Proteinogenic Amino Acid Analog

Non-proteinogenic amino acids are those not naturally encoded in the genetic code. They are valuable tools in peptide science for modifying the structure and function of peptides. chemimpex.comsigmaaldrich.com Pyridylalanine (Pal) is a well-studied example, used to introduce an aromatic, hydrophilic element into peptide structures. nih.govresearchgate.net

The compound this compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. sigmaaldrich.com Its side chain offers unique properties not found in natural amino acids. The pyridine (B92270) ring is aromatic and can engage in π-stacking interactions, while also being more hydrophilic than a phenyl ring. nih.govresearchgate.net

Crucially, the side chain possesses a carboxyl group, which, in addition to the alpha-carboxyl group, makes it a dicarboxylic amino acid analog. This secondary carboxyl group provides a specific site for bioconjugation. nih.govnih.gov For example, it can be selectively activated to form an amide bond with an amine-containing molecule (like a fluorescent dye, a lipid, or another peptide) without interfering with the main peptide backbone. This allows for the construction of well-defined, site-specifically modified peptide conjugates. nih.gov

| Feature for Bioconjugation | Potential Application |

| Side-Chain Carboxyl Group | Site-specific attachment of labels, polymers, or other molecules via amide bond formation. nih.gov |

| Pyridine Nitrogen | Can act as a ligand to coordinate with metal ions, enabling the creation of metallopeptides or radiolabeled tracers. chemimpex.com |

| Aromatic Ring | Can be involved in chemical modifications or serve as an anchor point in material science applications. |

Biogenetic Pathways Involving Pyridylalanine Derivatives (e.g., relation to natural products biosynthesis)

The biosynthesis of natural products often involves enzymes that can act on a variety of substrates, including amino acids. Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, such as transaminases, are particularly versatile in natural product biosynthesis, catalyzing a wide range of reactions. rsc.org While natural products containing the specific this compound structure have not been widely reported, biosynthetic pathways for other nitrogen-containing heterocyclic compounds provide a model for their potential origin.

The biosynthesis of pyridazine-containing natural products, for example, has been shown to derive from the condensation and rearrangement of amino acid precursors. nih.gov The formation of N-N bonds and heterocyclic rings often involves novel enzymatic biochemistry. nih.gov It is plausible that specialized metabolic pathways in certain organisms could synthesize pyridylalanine derivatives from primary metabolites. Such a pathway might involve the modification of an aromatic intermediate, followed by a transamination step catalyzed by a PLP-dependent aminotransferase to attach the alanine side chain. rsc.org The study of these pathways offers insights into how nature creates chemical diversity and provides access to novel biocatalysts for synthetic biology applications. mdpi.com

Molecular Mechanisms of Interaction: Enzymes and Receptors

Enzyme Inhibition Studies of 3-(4-(2-Carboxy)-Pyridyl)-L-alanine

Pyridine (B92270) carboxylic acid derivatives are recognized for their capacity to inhibit a wide array of enzymes, including kinases, demethylases, hydrolases, and ligases. nih.gov The inhibitory action is closely tied to the structural features of the pyridine ring and its substituents.

The binding of an inhibitor to an enzyme can occur at the active site, where it competes with the natural substrate, or at an allosteric site, a location distinct from the active site, which upon binding, induces a conformational change that modulates the enzyme's activity. nih.govnih.gov For this compound, the L-alanine portion mimics a natural amino acid, suggesting a potential for binding within the active sites of enzymes that process amino acid substrates. The pyridyl-dicarboxylate structure could engage in specific hydrogen bonds and electrostatic interactions with active site residues.

Allosteric modulation involves the perturbation of the distribution of an enzyme's conformational states. nih.gov While direct studies on this compound are not available, the principle of allostery is that a ligand binding to one site can influence the functional state at a distant site. nih.govresearchgate.net The binding of a molecule like this compound to a regulatory domain could stabilize either an active or inactive conformation of an enzyme, thereby modulating its function without directly blocking the active site. nih.gov

Kinases are a major class of enzymes targeted by pyridine-containing inhibitors. nih.gov Studies on related compounds provide insight into potential mechanisms. For instance, an angiotensin I analog containing a β-(4-pyridyl-1-oxide)-L-alanine moiety was found to be a weak competitive inhibitor of the p56lck protein-tyrosine kinase, suggesting direct competition at the enzyme's active site. nih.gov More complex imidazo[4,5-b]pyridine derivatives have been developed as potent dual inhibitors of FLT3 and Aurora kinases, demonstrating that the pyridine scaffold can be optimized for high-affinity kinase binding. acs.org

The CDK5-STAT3 pathway is a relevant signaling cascade that can be influenced by kinase modulators. In some cellular contexts, Cyclin-dependent kinase 5 (CDK5) can phosphorylate the transcription factor STAT3. nih.govnih.gov This phosphorylation event is crucial for regulating the expression of certain genes. nih.govnih.gov Inhibition of kinases within this pathway by small molecules can disrupt these signaling events. Although not directly tested with this compound, its structural elements are consistent with features found in other kinase inhibitors.

Table 1: Kinase Inhibition by Related Pyridine Compounds

| Compound/Series | Target Kinase(s) | Mechanism/Observation | Reference |

|---|---|---|---|

| [beta-(4-pyridyl-1-oxide)-L-alanine4]-angiotensin I | p56lck | Weak competitive inhibition | nih.gov |

| Imidazo[4,5-b]pyridine derivatives | FLT3, Aurora-A, Aurora-B | Potent dual inhibition (Kd in nanomolar range) | acs.org |

While specific data on the interaction of this compound with the MurD enzyme, a bacterial ligase, is not available, its structure as an amino acid derivative suggests it could potentially interact with enzymes involved in peptide or cell wall synthesis.

Regarding hydrolases, pyridine-based compounds have shown significant inhibitory activity. For example, novel pyridine-based hydroxamates and 2'-aminoanilides have been developed as potent inhibitors of histone deacetylases (HDACs), which are a class of hydrolases. nih.gov One nicotinic hydroxamate derivative displayed sub-nanomolar potency against HDAC1 and high selectivity over other isoforms. nih.gov This demonstrates that the pyridine scaffold can be effectively incorporated into structures designed to target the active sites of hydrolase enzymes.

Receptor Binding Profiling and Ligand-Receptor Dynamics

The structural similarity of this compound to the neurotransmitter glutamate (B1630785) suggests it may interact with glutamate receptors.

Ionotropic glutamate receptors (iGluRs) are critical for synaptic transmission and are classified based on their sensitivity to agonists like AMPA, kainate, and NMDA. nih.gov The binding of agonists to these receptors occurs in a bilobed ligand-binding domain. nih.gov For the NMDA receptor, activation requires the concurrent binding of both glutamate and a co-agonist, typically glycine. nih.gov

Given that this compound possesses an L-alanine core and an acidic pyridyl-carboxylate moiety, it presents features that could allow it to bind to the glutamate or co-agonist sites on iGluRs. The binding of glutamate to the GluN2A subunit of the NMDA receptor is facilitated by positively charged residues on the receptor surface that guide the negatively charged ligand into the binding pocket. nih.gov A similar "guided-diffusion" mechanism could be plausible for this compound.

Table 2: Key Interactions in Glutamate Receptor Binding

| Receptor Subunit | Ligand | Key Interaction Features | Reference |

|---|---|---|---|

| GluN2A (NMDA) | Glutamate | Guided-diffusion assisted by positive surface residues | nih.gov |

| GluN1 (NMDA) | Glycine | Unguided diffusion into binding site | nih.gov |

Structure-binding relationships analyze how a molecule's chemical structure correlates with its binding affinity for a target. nih.gov For pyridine-containing compounds, substitutions on the ring can dramatically alter binding. For example, in a series of 1,2,4-triazole-based somatostatin (B550006) receptor-4 agonists, the position of chloro-substituents on a benzyl (B1604629) ring attached to the core scaffold significantly impacted binding affinity. nih.gov

A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov For this compound, a hypothetical pharmacophore could be constructed based on its key structural features.

Table 3: Hypothetical Pharmacophore for this compound

| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | α-Amino group, Carboxyl OH | Interaction with receptor/enzyme backbone or side chains |

| Hydrogen Bond Acceptor | Pyridine nitrogen, Carbonyl oxygens | Interaction with receptor/enzyme backbone or side chains |

| Aromatic Center | Pyridine ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Negative Ionizable Feature | Two Carboxylate groups | Electrostatic interactions with positive residues (e.g., Arg, Lys) or metal coordination |

This model provides a blueprint for designing new molecules with potentially similar or improved binding characteristics by modifying the core structure while maintaining these key features. nih.gov

No Publicly Available Research Data on the Receptor Interaction Mechanisms of this compound

Despite a thorough search of available scientific literature and databases, no specific information could be found regarding the molecular mechanisms of interaction, specifically the agonist and antagonist actions, of the chemical compound this compound with any receptor systems.

While the fundamental structure of this compound, as an amino acid derivative containing a pyridyl group, suggests potential for biological activity, there is no published research detailing its binding affinity, efficacy, or functional effects on specific enzyme or receptor targets.

Scientific investigation into the pharmacological properties of novel chemical entities is a complex and lengthy process. The absence of information for this particular compound indicates that it may not have been a subject of extensive biological screening or that any research conducted has not been placed in the public domain.

Therefore, the requested section on the agonist and antagonist mechanisms of action in receptor systems, including any associated data tables and detailed research findings, cannot be provided at this time due to the lack of available scientific data.

Structure Activity Relationship Sar Studies of 3 4 2 Carboxy Pyridyl L Alanine and Analogs

Impact of Pyridine (B92270) Substitution Pattern on Biological Activity

The arrangement and type of substituents on the pyridine ring are critical determinants of the biological activity of 3-(4-(2-carboxy)-pyridyl)-L-alanine analogs. Modifications to the pyridine moiety can influence the molecule's potency, selectivity, and even the nature of its biological effect.

Research into related pyridyl-alanine compounds demonstrates the importance of the substitution pattern. For instance, analogs of 3-(2-aminoethoxy)pyridine with substitutions at the 5' and 6'-positions of the pyridine ring show a wide range of binding affinities for nicotinic receptors, with Ki values from 0.076 to 319 nM. nih.gov The 5'-vinyl-6'-chloro substituted version was identified as the most potent, highlighting how specific substitutions can dramatically enhance activity. nih.gov Similarly, studies on pyrazol-4-yl-pyridine derivatives revealed that adding a cyano group to the pyridine core generally improved potency at the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov

The position of the nitrogen atom within the pyridine ring and the location of other functional groups are also crucial. For example, the neuroexcitatory properties of amino acids like L-β-(5-Hydroxy-2-pyridyl)-alanine underscore the significance of the pyridine structure in interactions with the central nervous system. nih.govjst.go.jp The antiproliferative activity of various pyridine derivatives is also heavily influenced by the presence and position of groups like -OH and -NH2, which can enhance activity, whereas bulky groups or halogens may decrease it. nih.gov In some cases, the reduction of a double bond within the pyridine ring of a complex alkaloid was found to decrease its antimalarial activity. nih.gov

This evidence collectively shows that the electronic and steric properties of substituents on the pyridine ring, as well as their specific placement, are key factors in the structure-activity relationship of this class of compounds.

Table 1: Impact of Pyridine Substitution on Biological Activity of Select Analogs

| Compound/Analog Class | Substitution Pattern | Observed Biological Activity/Property |

|---|---|---|

| 3-(2-aminoethoxy)pyridine Analogs | 5'-vinyl-6'-chloro substitution on pyridine ring | Most potent nicotinic receptor binding (Ki = 0.076 nM) nih.gov |

| Pyrazol-4-yl-pyridine Derivatives | Cyano moiety on pyridine core | Improved potency as M4 receptor positive allosteric modulators nih.gov |

| Pyridine Derivatives | Presence of -OH or -OMe groups | Enhanced antiproliferative activity against cancer cell lines nih.gov |

| Pyridine Derivatives | Presence of halogen atoms or bulky groups | Lower antiproliferative activity nih.gov |

| Manzamine A Analogs | Reduction of a pyridine ring double bond | Decreased antimalarial activity nih.gov |

Role of the L-Alanine Moiety in Molecular Recognition

The L-alanine component of this compound is fundamental to its interaction with biological systems. nih.govmedchemexpress.comdrugbank.com As a proteinogenic amino acid, L-alanine serves as a recognizable building block for various biological processes, including transport across cell membranes and interaction with enzyme active sites. nih.govwikipedia.org

The L-alanine structure is often essential for uptake by cells. Many cells possess specific transport systems for L-amino acids. nih.gov The stereoselective nature of these transporters means that they preferentially recognize and internalize the L-enantiomer of an amino acid-based molecule over its D-enantiomer. This selective uptake is a critical step for the compound to reach its intracellular target. nih.govnih.gov For example, the neurotoxin β-N-methylamino-L-alanine (BMAA) is a substrate for the alanyl-tRNA synthetase (AlaRS), which can lead to its mistaken incorporation into proteins. chapman.edu This demonstrates how an alanine-like structure can be recognized and processed by cellular machinery intended for the natural amino acid.

Furthermore, modifications to the amino acid portion can drastically alter biological activity. Studies on coumarin-linked amino acids showed that the presence of a carboxylic acid group, a key feature of alanine (B10760859), decreased the inhibitory activity against acetylcholinesterase. scielo.br Esterification of this group, which changes its polarity and size, resulted in significantly more active compounds, indicating the sensitivity of the biological target to the structure of the amino acid moiety. scielo.br Therefore, the L-alanine moiety is not merely a structural linker but plays an active role in molecular recognition, transport, and interaction with target proteins.

Stereochemical Influences on Biochemical Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the biochemical activity of chiral molecules like this compound. patsnap.com Biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the enantiomers of a chiral drug, often leading to significant differences in pharmacological activity. nih.govnih.gov

The two enantiomers of a chiral drug can exhibit distinct pharmacodynamic and pharmacokinetic profiles. nih.govnih.gov One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive or even contribute to toxicity. nih.gov This difference arises because the precise three-dimensional fit between a molecule and its binding site is often necessary for a biological response. patsnap.comnih.gov

This principle is clearly illustrated in various contexts:

Drug Transport: The transport of chiral drugs across cell membranes can be highly stereoselective. nih.govnih.gov Studies on organic cation transporters (OCTs) show that they can transport enantiomers with different efficiencies and sometimes even with opposite selectivity. nih.gov This indicates that the stereochemistry of a molecule is crucial for its absorption and distribution.

Enzyme Inhibition: The inhibition of enzymes is often stereospecific. For instance, in β-lactone inhibitors of N-acylethanolamine acid amidase (NAAA), the stereochemistry at the β-lactone ring is essential for inhibitory potency, with one enantiomer being substantially more active than the other. escholarship.org

Receptor Binding: The interaction with receptors is highly dependent on the drug's spatial configuration. patsnap.com The different potencies observed between the R- and S-enantiomers of drugs like citalopram (B1669093) highlight the importance of chirality in drug development. researchgate.net

Therefore, the L-configuration of the alanine moiety in this compound is not arbitrary but is expected to be a key determinant of its specific interactions with biological targets.

Table 3: Examples of Stereochemical Influence on Biological Activity

| Compound Class | Stereochemical Feature | Impact on Biochemical Activity |

|---|---|---|

| Chiral Drugs (General) | Enantiomeric Forms (R vs. S) | Enantiomers can have different affinities for receptors, metabolic rates, and toxicities. nih.govnih.gov |

| β-Lactone NAAA Inhibitors | (S)-configuration vs. (R)-configuration | The (S)-enantiomer is significantly more potent as an NAAA inhibitor than the (R)-enantiomer. escholarship.org |

| Various Chiral Drugs | L-enantiomer vs. D-enantiomer | Cellular uptake and transport can be highly stereoselective, often favoring one enantiomer. nih.govnih.gov |

| Citalopram | S-enantiomer (Escitalopram) vs. Racemate | The S-enantiomer is the active eutomer, leading to improved therapeutic outcomes with fewer side effects. researchgate.net |

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for elucidating the structure-activity relationships of molecules like this compound. nih.gov These methods provide insights into how a molecule interacts with its biological target at an atomic level, helping to explain and predict biological activity.

Key computational techniques used in SAR studies include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govacs.org Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule in the active site. For example, docking of pyridine derivatives into HIV-1 reverse transcriptase or Aurora B kinase has helped identify key residues and interactions responsible for their inhibitory activity. acs.orgacs.org The predicted binding affinity, or docking score, can be correlated with experimental activity to guide the design of more potent analogs. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the drug-target complex. This can confirm the stability of binding modes predicted by docking and reveal conformational changes that may occur upon binding. acs.org

Density Functional Theory (DFT): Quantum mechanical methods like DFT can be used to analyze the electronic properties of molecules, such as the distribution of charge and the energies of molecular orbitals (HOMO-LUMO). researchgate.netacs.org These properties are crucial for understanding chemical reactivity and interaction potential. acs.org

By integrating these computational approaches, researchers can build robust models that rationalize observed SAR data and guide the synthesis of new compounds with improved properties. For instance, modeling has been used to suggest that modifications at the 3-position of the pyridine ring could improve the anticoagulant activity of certain pyridine derivatives. nih.gov

Table 4: Application of Computational Methods in SAR Studies

| Computational Method | Application in SAR Elucidation | Example |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of ligands to target proteins. | Docking of pyridine derivatives to identify key interactions with viral or cancer-related enzymes. nih.govacs.orgacs.org |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the ligand-protein complex. | Used to confirm the stable binding of quinolone-based hydrazones in the active site of aldose reductase. acs.org |

| Density Functional Theory (DFT) | Calculates electronic properties to understand reactivity and interaction potential. | Analysis of the HOMO-LUMO energy gap to suggest the chemical reactivity of potential drug candidates. acs.org |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | Future work planned to screen pyridine derivatives for anticoagulant activity using DOCK. nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Isolation and Purity Assessment

The isolation and purification of 3-(4-(2-carboxy)-Pyridyl)-L-alanine, a polar and zwitterionic molecule, would typically rely on advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is the foremost technique for assessing the purity of such non-volatile, structurally complex amino acids.

For a compound like this compound, several HPLC methods could be employed:

Reversed-Phase (RP-HPLC): This is the most common HPLC mode. Due to the compound's polarity, a standard C18 or C8 column might provide limited retention. Therefore, the use of ion-pairing reagents (e.g., trifluoroacetic acid) in the mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol) would be essential to improve retention and peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing better retention for polar analytes.

Ion-Exchange Chromatography (IEX): Given the presence of both acidic (carboxy) and basic (amino and pyridine) groups, IEX can be a powerful tool for purification, separating the compound based on its net charge at a given pH.

Purity is generally assessed using a detector like a UV-Vis spectrophotometer or a Diode Array Detector (DAD). A DAD is particularly useful as it can assess peak purity by comparing spectra across a single chromatographic peak, helping to ensure that no impurities are co-eluting. Commercial suppliers of the related compound, 3-(4-Pyridyl)-L-alanine, often specify a purity of ≥98.0%, which is typically determined by HPLC. acs.orgnist.gov For this compound itself, a purity of not less than 98% is also cited by some suppliers, though the specific methodology is not detailed. nih.gov

Table 1: General Parameters for HPLC Purity Assessment of Amino Acid Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18, HILIC, or Ion-Exchange |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and Water containing buffers or additives (e.g., TFA, formic acid) |

| Detection | UV/DAD (e.g., at 254 nm or 260 nm), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Purity Specification | Often ≥98% for research-grade compounds |

Spectroscopic Techniques for Structural Elucidation of Interactions in Complex Biological Systems

Spectroscopic methods are indispensable for confirming the structure of this compound and studying its interactions within biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for initial structural confirmation. In a biological context, advanced NMR techniques like Saturation Transfer Difference (STD-NMR) and Water-LOGSY can identify which parts of the ligand are in close contact with a target protein, providing insights into the binding epitope without needing to solve the full structure of the complex.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight (210.19 g/mol for this compound) and elemental composition (C₉H₁₀N₂O₄). nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying the compound in complex mixtures. wikipedia.org In biological studies, techniques like native mass spectrometry can be used to study non-covalent protein-ligand complexes, allowing for the determination of binding stoichiometry and affinity.

Chiral Analysis Methods for Enantiomeric Purity and Biological Samples

Since biological activity is typically specific to one enantiomer, confirming the enantiomeric purity of the L-form of this compound is critical.

Chiral HPLC: This is the most direct and widely used method. It involves a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are common for the separation of amino acid enantiomers. nih.gov

Pre-column Derivatization with a Chiral Reagent: An alternative approach involves reacting the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This reaction creates a pair of diastereomers which can then be separated on a standard achiral reversed-phase HPLC column. This method is highly sensitive and applicable to the analysis of amino acids in complex samples like peptide hydrolysates.

The determination of enantiomeric excess (ee) is crucial for quality control in synthesis and for ensuring the biological relevance of research findings. avantorsciences.com

Biophysical Techniques for Studying Ligand-Target Interactions

To understand how this compound interacts with its biological target, various biophysical techniques are employed to measure binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics (association and dissociation rates) and affinity (K_D). It involves immobilizing the target protein on a sensor chip and flowing the ligand over the surface.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n), from which entropy (ΔS) can be calculated.

Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the change in the melting temperature of a target protein upon ligand binding. An increase in thermal stability is indicative of a binding interaction.

These techniques are often used in combination to validate findings and build a comprehensive understanding of the ligand-target interaction.

Table 2: Common Biophysical Techniques for Ligand-Target Interaction Analysis

| Technique | Key Information Provided |

| Surface Plasmon Resonance (SPR) | Binding Affinity (K_D), Kinetics (k_on, k_off) |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_D), Thermodynamics (ΔH, ΔS), Stoichiometry (n) |

| Thermal Shift Assay (TSA/DSF) | Ligand Binding (qualitative), Protein Stability (ΔT_m) |

| NMR Spectroscopy | Binding Site Information, Structural Changes, Affinity (weak binders) |

Future Directions and Emerging Research Avenues for 3 4 2 Carboxy Pyridyl L Alanine

Development of Novel Chemical Probes and Biosensors

The unique structure of 3-(4-(2-carboxy)-pyridyl)-L-alanine makes it an intriguing candidate for the development of sophisticated chemical probes and biosensors. These tools are essential for interrogating the complex biological systems where tryptophan and its metabolites play crucial roles. creative-proteomics.comyoutube.com

Recent advancements have seen the successful integration of fluorescent nanomaterials into portable detection devices and test strips, offering a new paradigm for real-time monitoring. acs.org The development of fluorescent probes, for instance, allows for the sensitive detection of specific metabolites, providing insights into their spatial and temporal distribution within cells and tissues. acs.org The synthesis of molecules like Fmoc-3-(4'-pyridyl)-L-alanine, a derivative used in peptide synthesis, highlights the chemical tractability of modifying the core structure of pyridylalanines to create functional probes. chemimpex.com These probes could be designed to report on the activity of specific enzymes or the presence of the compound in different cellular compartments.

Furthermore, the creation of biosensors capable of detecting this compound or its metabolic products could have significant implications. These biosensors could be engineered to provide a quantifiable output, such as an electrical or optical signal, in response to binding the target molecule. Such tools would be invaluable for high-throughput screening of compound libraries or for monitoring metabolic flux in real-time.

Applications in Systems Biology and Metabolomics Research

Systems biology and metabolomics offer a holistic approach to understanding the intricate network of metabolic pathways. creative-proteomics.com The integration of data from these fields can provide a comprehensive snapshot of an organism's metabolic state. creative-proteomics.com Tryptophan metabolism, a central pathway in both health and disease, is a key area of focus for these disciplines. creative-proteomics.comyoutube.com

The application of global metabolomics has already proven successful in identifying novel biomarkers for metabolic disorders. nih.gov By analyzing the complete set of small-molecule metabolites in a biological sample, researchers can uncover previously unknown metabolic perturbations. nih.gov Including this compound and its derivatives in these large-scale analyses could reveal novel correlations with disease states or physiological conditions.

A systems biology approach, which combines experimental data with computational modeling, can be used to predict how changes in the concentration of this compound might affect the broader metabolic network. nih.govresearchgate.net By constructing kinetic models of tryptophan metabolism, researchers can simulate the effects of altering enzyme activities or substrate concentrations, providing insights into the control and regulation of these pathways. nih.gov

Table 1: Key Tryptophan Metabolites and their Roles

| Metabolite | Key Role(s) |

| Serotonin | Neurotransmitter involved in mood, sleep, and appetite regulation. oup.comnih.gov |

| Melatonin | Hormone that regulates the sleep-wake cycle. oup.comnih.gov |

| Kynurenine | Precursor to neuroactive compounds; involved in immune regulation. creative-proteomics.comoup.com |

| Indole and derivatives | Signaling molecules produced by gut microbiota, impacting host immunity. youtube.comwur.nl |

Exploration of Unconventional Biological Roles and Pathways

While the canonical pathways of tryptophan metabolism are well-established, there is a growing interest in uncovering unconventional or "non-canonical" roles for tryptophan and its metabolites. nih.govnih.gov This includes the exploration of novel enzymatic reactions and the identification of previously unknown biological activities.

The study of non-canonical amino acids in biocatalysis has revealed that subtle changes to an amino acid's structure can lead to significant alterations in enzyme function. nih.govacs.org By incorporating unnatural amino acids like pyridylalanine derivatives into proteins, scientists can probe enzyme mechanisms and even engineer novel catalytic activities. nih.govsigmaaldrich.com This approach could be used to investigate the potential enzymatic transformations of this compound in various organisms.

Furthermore, research into the diverse biological activities of pyridylalanine derivatives suggests that this compound may have functions beyond its role as a neuroexcitatory agent. biosynth.comresearchgate.net For example, some pyridylalanine-containing compounds have shown cytotoxic effects against cancer cells. biosynth.com Investigating the broader pharmacological profile of this compound could lead to the discovery of new therapeutic applications.

Integration with Synthetic Biology for Pathway Engineering

Synthetic biology offers powerful tools for the rational design and construction of novel biological pathways and systems. frontiersin.orgnih.gov The application of these tools to tryptophan metabolism has the potential to revolutionize the production of valuable tryptophan derivatives. frontiersin.orgnih.gov

By combining metabolic engineering with synthetic biology, researchers can reconstruct and optimize biosynthetic pathways in microorganisms like Escherichia coli to produce a wide range of compounds. frontiersin.orgnih.gov This approach could be used to develop microbial cell factories for the sustainable and cost-effective production of this compound and its derivatives.

Moreover, synthetic biology can be used to create novel pathways that are not found in nature. By introducing new enzymes or modifying existing ones, it may be possible to engineer organisms that can utilize this compound as a precursor for the synthesis of entirely new molecules with unique properties. This could open up exciting possibilities for the development of new pharmaceuticals, biomaterials, and other high-value products.

Q & A

Q. What is the role of 3-(4-(2-carboxy)-pyridyl)-L-alanine in peptide engineering, and how can it be incorporated into synthetic peptides?

This non-proteinogenic amino acid is used to introduce pyridyl functionality into peptides, enabling metal coordination or structural stabilization. To incorporate it:

Q. What synthetic routes are available for this compound, and what are their limitations?

Common methods include:

- Chiral pool synthesis : Starting from L-tyrosine, introduce the pyridyl group via electrophilic substitution or cross-coupling reactions. Yields are often low (<40%) due to side reactions at the aromatic ring .

- Enzymatic resolution : Use acylases or lipases to separate enantiomers from racemic mixtures. This method requires careful optimization of pH and temperature to maintain enzyme activity .

Q. How can researchers resolve chiral purity issues in 3-(4-pyridyl)-L-alanine derivatives?

- Employ chiral HPLC with a Crownpak CR(+) column and mobile phase (e.g., aqueous perchloric acid) to separate L/D isomers .

- Validate purity using polarimetry (specific rotation: [α]D²⁵ = +12.5° for L-isomer) .

Advanced Research Questions

Q. How does the stereochemistry of 3-(4-pyridyl)-alanine impact its interaction with enzymes like alanine racemase?

- The L-isomer acts as a competitive inhibitor of alanine racemase (Ki = 2.3 μM), while the D-isomer shows no significant binding. Use X-ray crystallography (PDB: 1RCQ) to analyze active-site interactions and confirm stereospecific hydrogen bonding with Arg219 and Tyr265 .

- Compare kinetic parameters (Km, Vmax) using UV-Vis assays with pyridoxal phosphate as a cofactor .

Q. What advanced analytical techniques are critical for characterizing 3-(4-pyridyl)-L-alanine in complex matrices?

- High-resolution MS : Confirm molecular weight (C₈H₁₀N₂O₂, [M+H]+ = 167.082) and fragmentation patterns .

- 2D-NMR : Assign protons on the pyridyl ring (δ 8.45–7.25 ppm) and α-carbon (δ 3.82 ppm) to verify regiochemistry .

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC entry 234567) .

Q. How can researchers address contradictory data on the cytotoxicity of pyridyl-alanine derivatives in neuronal cells?

- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., SH-SY5Y vs. HEK293) using MTT assays. Note that IC₅₀ ranges from 50 μM (neuronal) to >500 μM (non-neuronal) due to transporter specificity .

- Mechanistic studies : Use siRNA knockdown of LAT1 transporters to confirm uptake-dependent toxicity .

Q. What strategies improve the low yield of 3-(4-pyridyl)-L-alanine in Sandmeyer-type reactions?

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes, improving yield from 25% to 55% .

- Protecting group optimization : Use tert-butyl esters instead of methyl esters to minimize side reactions during nitro group reduction .

Q. How can enzymatic methods be leveraged to incorporate 3-(4-pyridyl)-L-alanine into ribosomal peptides?

- Engineer orthogonal aminoacyl-tRNA synthetases (e.g., PyIRS) via directed evolution to recognize the pyridyl group. Validate incorporation using GFP fluorescence readouts and MALDI-TOF .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility values for 3-(4-pyridyl)-L-alanine in aqueous buffers?

- pH dependence : Solubility increases from 1.2 mg/mL (pH 3) to 8.5 mg/mL (pH 7.4) due to zwitterionic stabilization. Use potentiometric titration to determine pKa values (α-COOH: 2.1; α-NH₃+: 9.3; pyridyl N: 4.8) .

- Counterion effects : HCl salts (e.g., (S)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride) show higher solubility (>20 mg/mL) compared to free acids .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.